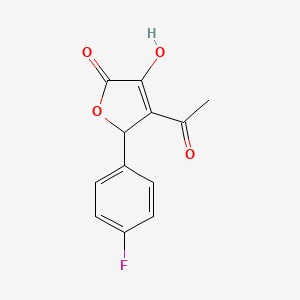![molecular formula C19H17N3O3 B10894209 4-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10894209.png)
4-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID is a complex organic compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes a cyano group, a dimethylamino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile to form an intermediate, which is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino and benzoic acid moieties but lacks the cyano and propenoyl groups.
4-(Dimethylamino)phenylazo)benzoic acid: Contains a similar aromatic structure but with an azo linkage instead of the cyano and propenoyl groups.
Uniqueness
4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and industrial uses.
Properties
Molecular Formula |
C19H17N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[[(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C19H17N3O3/c1-22(2)17-9-3-13(4-10-17)11-15(12-20)18(23)21-16-7-5-14(6-8-16)19(24)25/h3-11H,1-2H3,(H,21,23)(H,24,25)/b15-11+ |
InChI Key |
VJWAMPRGIALYOY-RVDMUPIBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10894130.png)
![2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole](/img/structure/B10894138.png)
![4-chloro-3-{5-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10894139.png)
![N-(2-methyl-4-nitrophenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894146.png)
![7-(5-chlorothiophen-2-yl)-1-(prop-2-en-1-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10894153.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10894154.png)

![Methyl 2-({[3-(2-fluorophenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate](/img/structure/B10894168.png)
![2,6-Dichlorophenyl {[3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1H-pyrazol-1-YL]methyl} ether](/img/structure/B10894172.png)
![6-(Difluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10894179.png)
![7-(3-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894188.png)
![N'-[(E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B10894197.png)
![6-(furan-2-yl)-1,3-dimethyl-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10894202.png)

